(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol
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Overview
Description
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a morpholinoethyl group and two hydroxyl groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine and morpholine.
Formation of Intermediate: The initial step could involve the formation of an intermediate compound through a reaction between pyrrolidine and an appropriate electrophile.
Introduction of Morpholinoethyl Group: The intermediate is then reacted with a morpholinoethyl reagent under suitable conditions to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the morpholinoethyl group.
Substitution: The morpholinoethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or its use as a drug precursor.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2-(2-Piperidinoethyl)pyrrolidine-3,4-diol: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
(2R,3S,4R)-2-(2-Diethylaminoethyl)pyrrolidine-3,4-diol: Contains a diethylaminoethyl group.
(2R,3S,4R)-2-(2-Pyrrolidinoethyl)pyrrolidine-3,4-diol: Features a pyrrolidinoethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol lies in its specific substitution pattern and the presence of the morpholinoethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
653571-02-9 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m1/s1 |
InChI Key |
LGZVJJAJXUUISE-BBBLOLIVSA-N |
Isomeric SMILES |
C1COCCN1CC[C@@H]2[C@@H]([C@@H](CN2)O)O |
Canonical SMILES |
C1COCCN1CCC2C(C(CN2)O)O |
Origin of Product |
United States |
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